molecular formula C9H12FN3O B13932353 5-Fluoro-2-(piperidin-4-yloxy)pyrimidine

5-Fluoro-2-(piperidin-4-yloxy)pyrimidine

Cat. No.: B13932353
M. Wt: 197.21 g/mol
InChI Key: NTSLMRPNSUCFKM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(4-piperidinyloxy)pyrimidine is a fluorinated pyrimidine derivative. Pyrimidines are a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. The addition of fluorine atoms to pyrimidine rings often enhances their biological activity, making them valuable in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of fluorinated pyrimidines often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced fluorinating agents and catalysts is crucial in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(4-piperidinyloxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5-Fluoro-2-(4-piperidinyloxy)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(4-piperidinyloxy)pyrimidine involves its interaction with specific molecular targets. Fluorinated pyrimidines are known to inhibit enzymes involved in DNA synthesis, such as thymidylate synthase. This inhibition disrupts DNA replication and cell division, leading to cytotoxic effects . The compound may also interact with RNA-modifying enzymes, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-(4-piperidinyloxy)pyrimidine is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other fluorinated pyrimidines.

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

5-fluoro-2-piperidin-4-yloxypyrimidine

InChI

InChI=1S/C9H12FN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2

InChI Key

NTSLMRPNSUCFKM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NC=C(C=N2)F

Origin of Product

United States

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